![molecular formula C10H9ClFNO2 B038113 N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide CAS No. 123732-69-4](/img/structure/B38113.png)
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide
Descripción general
Descripción
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, also known as CAF, is a synthetic compound widely used in scientific research due to its unique properties. CAF is a member of the amide family, and its molecular formula is C10H9ClFNO.
Mecanismo De Acción
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide inhibits HDACs by binding to the active site of the enzyme. This prevents the enzyme from removing acetyl groups from histones, leading to altered gene expression patterns. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have a range of biochemical and physiological effects. Inhibition of HDACs by N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been linked to increased acetylation of histones, leading to altered gene expression patterns. This can result in changes in cell growth, differentiation, and apoptosis. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has also been shown to induce autophagy, a process where cells break down and recycle damaged components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has several advantages as a tool for scientific research. Its ability to selectively inhibit class I HDACs makes it a valuable tool for studying the role of these enzymes in various biological processes. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is also relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also limitations to the use of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide in lab experiments. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is a relatively non-specific inhibitor of HDACs, and its effects on other cellular processes are not well understood. Additionally, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide. One area of interest is the development of more selective HDAC inhibitors based on the structure of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide. This could lead to the development of more effective treatments for diseases such as cancer, where HDACs play a key role in tumor growth and progression.
Another area of interest is the study of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide’s effects on other cellular processes. While N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is primarily known for its effects on HDACs, recent research has suggested that it may also have effects on other cellular processes such as autophagy and protein degradation.
Conclusion
In conclusion, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, or N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, is a valuable tool for scientific research due to its ability to selectively inhibit class I HDACs. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has a range of biochemical and physiological effects and can be used in a variety of experimental settings. While there are limitations to the use of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide in lab experiments, there are also several future directions for research on this compound.
Aplicaciones Científicas De Investigación
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is widely used in scientific research as a tool to study various biological processes. One of the main applications of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a key role in gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide can alter gene expression patterns and provide insights into the role of specific genes in various biological processes.
Propiedades
Número CAS |
123732-69-4 |
|---|---|
Nombre del producto |
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide |
Fórmula molecular |
C10H9ClFNO2 |
Peso molecular |
229.63 g/mol |
Nombre IUPAC |
N-[2-(2-chloroacetyl)-5-fluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C10H9ClFNO2/c1-13(6-14)9-4-7(12)2-3-8(9)10(15)5-11/h2-4,6H,5H2,1H3 |
Clave InChI |
VNRLQGFUUANBJH-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)CCl |
SMILES canónico |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)CCl |
Sinónimos |
Formamide, N-[2-(chloroacetyl)-5-fluorophenyl]-N-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






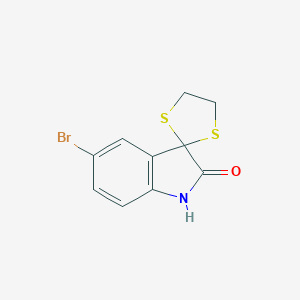
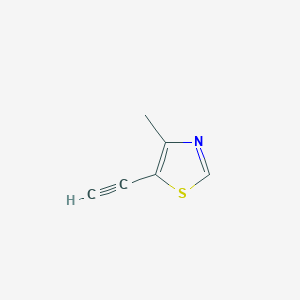

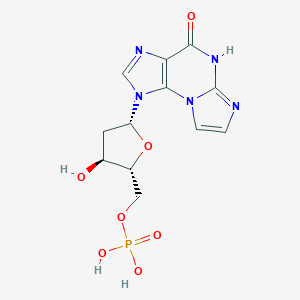

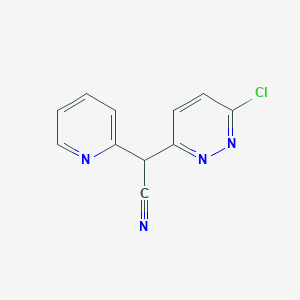
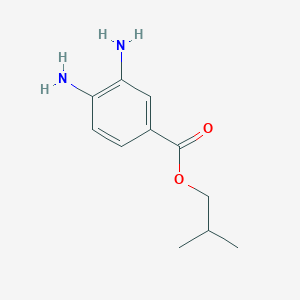

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)